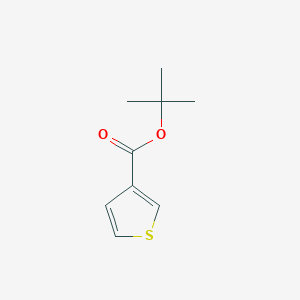![molecular formula C7H13N3O B3046584 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine CAS No. 1260659-02-6](/img/structure/B3046584.png)
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine is an organic compound that features a pyrazole ring substituted with a methoxyethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-3-amine
- 2-methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
- 1-methyl-1H-pyrazol-3-yl-amine
Uniqueness
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1260659-02-6 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 |
IUPAC Name |
2-[(1-methylpyrazol-3-yl)methoxy]ethanamine |
InChI |
InChI=1S/C7H13N3O/c1-10-4-2-7(9-10)6-11-5-3-8/h2,4H,3,5-6,8H2,1H3 |
InChI Key |
MSYGUXMCTQALPL-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)COCCN |
Canonical SMILES |
CN1C=CC(=N1)COCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3046502.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3046505.png)
![5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B3046506.png)


![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride](/img/structure/B3046510.png)

![Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]-](/img/structure/B3046514.png)





